Tetrabutylammonium fluoride

Übersicht

Beschreibung

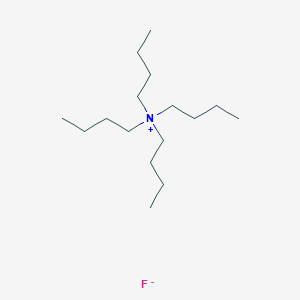

Tetrabutylammonium fluoride (TBAF), a quaternary ammonium fluoride with the formula (C₄H₉)₄N⁺F⁻, is a widely used reagent in organic synthesis. Its primary applications include:

- Desilylation: Efficient removal of silyl protecting groups (e.g., TIPS, TBS) under mild conditions .

- Nucleophilic Fluorination: Facilitating fluoride ion transfer in reactions such as Halex processes and radiofluorination .

- Material Synthesis: Preparation of fluoride-encapsulated polyhedral oligomeric silsesquioxane (POSS) nanocrystals .

TBAF’s utility stems from its solubility in organic solvents (e.g., THF, CH₂Cl₂), which enables homogeneous reaction conditions. However, its nucleophilic fluoride ion can lead to side reactions, such as elimination or unintended bond cleavage .

Vorbereitungsmethoden

Ion Exchange Resin Methodology

Procedure Overview

The ion exchange method involves passing aqueous hydrofluoric acid (HF) through a column packed with Amberlite IRA 410 OH resin, followed by treatment with tetrabutylammonium bromide (TBAB). The resin facilitates anion exchange, replacing bromide with fluoride. After washing, the aqueous phase is evaporated to yield TBAF as a hygroscopic solid or oil .

Optimization and Challenges

Key parameters include:

-

Resin capacity : Amberlite IRA 410 OH exhibits a fluoride exchange capacity of 1.2–1.5 mmol/g.

-

HF concentration : Dilute HF (5–10 wt%) minimizes resin degradation but prolongs process time.

-

Temperature control : Maintaining temperatures below 30°C prevents resin fouling and HF volatilization .

A major limitation is the requirement for HF-resistant equipment, as concentrated HF etches glass and standard steel reactors. Additionally, residual bromide ions (<0.5%) may persist without multiple resin regeneration cycles.

Metathesis Reaction with Potassium Fluoride

Aqueous-Phase Synthesis

Patent CN104803858B details a scalable aqueous method:

-

Reagents : TBAB (or iodide/chloride) and potassium fluoride (KF) in deionized water.

-

Molar ratios : KF:TBAB = 1.2:1 to 10:1, with optimal yields at 1.5:1 .

-

Crystallization : Cooling to 1–10°C for 1–5 hours precipitates TBAF clathrate hydrate (65–75% water).

-

Drying : Vacuum drying at 30–50°C yields TBAF trihydrate (15–20% moisture) .

Table 1: Yield Dependence on KF:TBAB Ratio

| Molar Ratio (KF:TBAB) | Yield (%) | Moisture Content (%) |

|---|---|---|

| 1.2:1 | 76.8 | 15.94 |

| 1.5:1 | 82.5 | 18.35 |

| 3.0:1 | 87.9 | 17.06 |

Data from demonstrate that excess KF improves yield but complicates potassium halide byproduct removal.

Solvent and Temperature Effects

-

Water volume : A TBAB/water mass ratio of 9:11–81 optimizes solubility without promoting KF dissociation .

-

Low-temperature crystallization : Prevents hydrate decomposition; temperatures >10°C reduce yield by 12–18% .

-

Vacuum drying : 30–50°C avoids thermal decomposition of TBAF, which occurs above 80°C .

Structural Characterization and Quality Control

Spectroscopic Validation

TBAF trihydrate synthesized via metathesis exhibits characteristic NMR signals:

Moisture Management

TBAF trihydrate’s hygroscopicity necessitates strict moisture control during storage. Karl Fischer titration confirms water content between 15–20%, consistent with the trihydrate stoichiometry (theoretical H₂O: 17.3%) .

Comparative Analysis of Industrial vs. Laboratory Methods

Table 2: Method Comparison

The ion exchange method produces anhydrous TBAF but requires specialized infrastructure. In contrast, the metathesis route is safer and more cost-effective for trihydrate production, albeit with lower purity.

Analyse Chemischer Reaktionen

Types of Reactions: Tetrabutylammonium fluoride undergoes various types of reactions, including:

Substitution Reactions: It is commonly used in nucleophilic substitution reactions to introduce fluoride ions into organic molecules.

Deprotection Reactions: this compound is used to remove silyl ether protecting groups in organic synthesis.

Base-Catalyzed Reactions: It acts as a mild base in aldol-type condensation reactions, Michael-type reactions, and ring-opening reactions.

Common Reagents and Conditions:

Major Products Formed:

Fluorinated Compounds: this compound is used to prepare alkyl fluorides through nucleophilic fluorination.

Carbonyl Compounds: It converts O-silylated enolates into carbonyl compounds.

Wissenschaftliche Forschungsanwendungen

Nucleophilic Fluorination

TBAF is recognized for its ability to act as a source of fluoride ions, facilitating nucleophilic fluorination reactions. A notable study demonstrated the preparation of natural polysaccharide-supported TBAF complexes that are highly stable and selective for nucleophilic fluorination. These complexes were characterized using techniques such as scanning electron microscopy (SEM), transmission electron microscopy (TEM), and nuclear magnetic resonance (NMR) spectroscopy .

Case Study: Polysaccharide-Supported TBAF Complexes

- Objective : To synthesize stable TBAF complexes for selective fluorination.

- Method : Natural polysaccharides like bacterial cellulose were used as supports for TBAF.

- Results : The complexes exhibited high stability and selectivity, facilitating efficient fluorination reactions.

Rapid Alkylation Reactions

TBAF significantly accelerates N9-alkylation reactions on purine derivatives, a critical step in synthesizing purine-based libraries used in drug discovery. A study reported that using TBAF at room temperature allowed for rapid alkylation with organic halides, completing reactions within 10 minutes and achieving high yields .

Case Study: N9-Alkylation of Purines

- Objective : To develop a reliable method for synthesizing N9-alkylated purine scaffolds.

- Method : TBAF was employed to assist alkylation with various organic halides.

- Results : The reactions yielded products in high selectivity (N9/N7 ratio of 7/3) and were amenable to high-throughput screening.

Organometallic Chemistry

TBAF is also utilized in organometallic chemistry, particularly in the activation of terminal alkynes for nucleophilic additions. It has been shown to facilitate reactions involving silyl alkynes as surrogates for terminal alkynes, enhancing the efficiency of organometallic transformations .

Case Study: Activation of Terminal Alkynes

- Objective : To explore the use of TBAF in activating terminal alkynes for nucleophilic addition reactions.

- Method : The reaction conditions were optimized using TBAF as a catalyst.

- Results : Enhanced reaction rates and yields were achieved compared to traditional methods.

Analytical Applications

In analytical chemistry, TBAF serves as a reagent for the derivatization of compounds to enhance detection sensitivity. For instance, it has been employed in gas chromatography/mass spectrometry (GC/MS) methods for quantifying fluoride concentrations in various samples .

Case Study: GC/MS Derivatization

- Objective : To improve detection methods for fluoride ions.

- Method : TBAF was used for on-sample derivatization prior to GC/MS analysis.

- Results : The method demonstrated high throughput and quantitative accuracy.

Data Table: Summary of TBAF Applications

Wirkmechanismus

Tetrabutylammonium fluoride exerts its effects primarily through the release of fluoride ions. The fluoride ion is a strong nucleophile and base, which allows it to participate in various chemical reactions. In deprotection reactions, for example, the fluoride ion attacks the silicon atom in silyl ether protecting groups, leading to the formation of a silanol and the release of the protected functional group . The strong hydrogen bond acceptor properties of fluoride ions also play a crucial role in its reactivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fluoride Compounds

TBAF vs. Inorganic Fluorides (NaF, KF, CsF)

For example:

- Sodium Fluoride (NaF) : In nucleophilic ring-opening reactions of azetidinium salts, NaF failed to yield products due to insolubility in DMF .

- Cesium Fluoride (CsF) : Demonstrated partial reactivity (13% yield) in the same reaction but required elevated temperatures .

Advantage of TBAF :

- Solubility : TBAF in THF achieved 71% yield in azetidinium ring-opening at 60°C, highlighting superior compatibility with organic media .

- Reactivity: The "naked" fluoride ion in TBAF is more nucleophilic than in crystalline inorganic salts.

| Fluoride Source | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaF | DMF | RT | 0 |

| CsF | DMF | RT | 13 |

| TBAF | THF | 60°C | 71 |

TBAF vs. Triethylamine Trihydrofluoride (TEA·3HF)

TEA·3HF is a liquid alternative to TBAF, particularly in RNA synthesis:

- RNA Deprotection : TEA·3HF is more reliable for removing t-butyldimethylsilyl (TBS) groups from ribonucleotides, minimizing side reactions and improving reproducibility .

- Mildness : The buffered acidity of TEA·3HF reduces degradation of acid-sensitive substrates compared to TBAF’s basic conditions .

Advantage of TEA·3HF :

- Stability : Less prone to hydrolysis than TBAF, which can decompose into HF and tetrabutylammonium hydroxide under moisture .

Limitation of TBAF :

- Basic conditions may degrade RNA or sensitive intermediates.

TBAF vs. Other Quaternary Ammonium Fluorides

Quaternary ammonium fluorides vary in cation structure, influencing reactivity and stability:

- Tetrabutylammonium Bisulfate (TBAHS) : Used with CsF to generate TBAF in situ for ¹⁸F-radiolabeling, avoiding pre-synthesis of anhydrous TBAF .

- Tetramethylammonium Fluoride (TMAF): Smaller cation size reduces solubility in organic solvents, limiting its utility in non-polar systems .

Advantage of TBAF :

- Cation Design : The bulky tetrabutylammonium cation enhances solubility and stabilizes the fluoride ion in organic phases .

TBAF vs. Crown Ether-Metal Fluoride Complexes

Crown ethers (e.g., 18-crown-6) complex metal fluorides (e.g., KF) to improve solubility:

- Potassium Fluoride/Crown Ether : Solubilizes KF in THF but requires stoichiometric crown ether, increasing cost and complexity .

Advantage of TBAF :

Strengths of TBAF

- High-Yield Deprotection : Removes TIPS groups in >85% yield during asymmetric synthesis .

- PET Tracer Synthesis : Critical for nucleophilic ¹⁸F-fluorination in radiochemistry .

- Ion-Pair Purification : Forms ion pairs with oligonucleotides, aiding HPLC purification in RNA synthesis .

Weaknesses of TBAF

Biologische Aktivität

Tetrabutylammonium fluoride (TBAF) is an organic compound widely utilized in synthetic chemistry for its role as a fluoride source and a base. This article explores the biological activity of TBAF, particularly focusing on its applications in medicinal chemistry, enzymatic reactions, and potential therapeutic uses.

Overview of this compound

- Chemical Formula : CHFN

- Solubility : Soluble in water and tetrahydrofuran (THF)

- Forms : Available in anhydrous and hydrated states

TBAF is recognized for its ability to facilitate various chemical reactions, including nucleophilic substitutions and deprotection processes in organic synthesis. Its moderate basicity and solubility in organic solvents make it a preferred reagent in several synthetic pathways.

TBAF functions primarily through the release of fluoride ions, which can act as nucleophiles in various chemical reactions. The fluoride ion's basic nature allows it to participate in reactions under mild conditions, enhancing the efficiency of synthetic methodologies, particularly in the synthesis of biologically active compounds.

1. Synthesis of Purine Derivatives

TBAF has been employed to accelerate the N9-alkylation of purine derivatives, which are crucial for developing enzyme inhibitors. A study demonstrated that using TBAF allowed for rapid synthesis of N9-alkylated purine scaffolds, achieving high yields within minutes. This method is particularly advantageous for creating libraries of compounds that can be screened for biological activity against various enzymes involved in disease processes .

Table 1: Reaction Conditions for N9-Alkylation with TBAF

| Reaction Component | Condition | Yield (%) | Time (min) |

|---|---|---|---|

| 2,6-Dichloropurine + Benzyl Bromide | Room Temperature | 85 | 10 |

| 2,6-Dichloropurine + Methyl Iodide | Room Temperature | 90 | 10 |

2. Enzyme Inhibition Studies

Research has highlighted TBAF's role in facilitating the discovery of potent sulfotransferase inhibitors. The ability to conduct combinatorial chemistry using TBAF has led to the identification of several inhibitors with significant biological activity .

3. Radiopharmaceutical Applications

TBAF has also been utilized in the preparation of carbon-11 labeled compounds for PET imaging. Its effectiveness as a base in N- and O-methylation reactions allows for the efficient labeling of radiopharmaceuticals, which are crucial for diagnostic applications .

Case Study 1: Anticancer Activity

A recent study investigated the use of TBAF in synthesizing β-lactam derivatives that exhibited potent anticancer activity against MCF-7 breast cancer cells. Compounds synthesized using TBAF showed IC values as low as 0.075 µM, indicating strong antiproliferative effects with minimal toxicity to non-cancerous cells .

Table 2: Anticancer Activity of β-Lactam Derivatives

| Compound ID | IC (µM) | Cell Line | Toxicity |

|---|---|---|---|

| Compound 32 | 0.075 | MCF-7 | Low |

| Compound 33 | 0.095 | MCF-7 | Low |

Case Study 2: Fluoride Detection

Another study explored TBAF's interaction with hydroxyaromatic compounds, leading to the formation of anionic assemblies that can be utilized for fluoride detection. This highlights TBAF's versatility beyond traditional synthetic applications, suggesting potential uses in analytical chemistry .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of TBAF relevant to experimental design?

TBAF is a hygroscopic quaternary ammonium salt with the molecular formula and a molecular weight of 261.47 g/mol. Key properties include:

- Melting Point : 62–63°C (lit.)

- Density : 0.953 g/mL at 25°C

- Hygroscopicity : Requires storage in sealed, dry conditions to prevent decomposition .

- Solubility : Soluble in polar aprotic solvents (e.g., THF, DCM) but reacts violently with water, necessitating anhydrous handling .

Methodological Note : For kinetic studies, prepare TBAF solutions in anhydrous DCM at 0.1 M concentration to minimize side reactions. Pre-dry glassware under vacuum or nitrogen flow .

Q. How is TBAF used as a desilylation agent in organic synthesis?

TBAF is widely employed to cleave silicon-based protecting groups (e.g., TMS, TBS) due to its strong nucleophilic fluoride ion (). A typical procedure involves:

Dissolving the silylated substrate in anhydrous THF.

Adding TBAF (1.0–2.0 equivalents) at 0°C under nitrogen.

Monitoring reaction completion via TLC or -NMR.

Critical Consideration : Overuse of TBAF can lead to byproducts; stoichiometric control and low temperatures mitigate this .

Q. What safety protocols are essential when handling TBAF?

- Storage : Keep in sealed containers at 0–6°C, away from moisture.

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust (use fume hoods) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent exothermic reactions .

Advanced Research Questions

Q. How does TBAF’s reactivity compare to other fluoride sources (e.g., KF, CsF) in nucleophilic fluorination?

TBAF offers superior solubility in organic solvents compared to inorganic fluorides, enabling homogeneous reaction conditions. However, its hygroscopic nature necessitates rigorous anhydrous protocols. Kinetic studies show TBAF’s fluoride ion availability is pH-dependent, with optimal activity in aprotic solvents like THF (second-order rate constants at 25°C) .

Q. What mechanistic insights explain TBAF’s role in catalytic alkyne additions to carbonyl compounds?

TBAF activates alkynes by generating a trialkylsilyl fluoride intermediate, which lowers the transition-state energy for nucleophilic attack. For example, in alkyne additions to trifluoromethyl ketones:

TBAF deprotonates the alkyne, forming a silylacetylide.

The acetylide attacks the carbonyl carbon, followed by fluoride-mediated desilylation.

Experimental Optimization : Use 5–10 mol% TBAF in THF at 25°C for high yields (80–95%). Excess TBAF may deactivate the catalyst via aggregation .

Q. How is TBAF utilized in electrochemical applications, and what are its limitations?

TBAF serves as a supporting electrolyte in non-aqueous electrochemistry (e.g., cyclic voltammetry) due to its high ionic conductivity. However, its decomposition at potentials >1.5 V vs. Ag/AgCl limits utility in high-voltage systems.

Methodological Note : For stable measurements, maintain TBAF concentrations below 0.1 M in DMF or acetonitrile to avoid viscosity-induced signal damping .

Q. What kinetic parameters govern TBAF’s reactivity in cluster chemistry?

Studies on osmium clusters () reveal pseudo-first-order kinetics with TBAF. Key findings:

- Activation energy (): 45–50 kJ/mol.

- Entropy (): -120 to -150 J/mol·K, indicating a highly ordered transition state.

Experimental Design : Use 3.85–7.41 mM TBAF in DCM at 258–293 K. Monitor via IR spectroscopy for CO ligand displacement .

Q. What are the challenges in synthesizing anhydrous TBAF, and how are they addressed?

Anhydrous TBAF is unstable, decomposing to and HF. Synthesis strategies include:

Azeotropic Drying : Co-evaporate TBAF·3HO with toluene under vacuum.

In Situ Generation : React with AgF in anhydrous acetonitrile.

Critical Analysis : Residual water (>100 ppm) significantly reduces reaction yields. Karl Fischer titration is recommended for quality control .

Eigenschaften

IUPAC Name |

tetrabutylazanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGGTKZVZWFYPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | Tetrabutylammonium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883381 | |

| Record name | Tetra-n-butylammonium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid that is crystallized by humidity; Usually used dry; [Merck Index] Light yellow hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tetrabutylammonium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

429-41-4 | |

| Record name | Tetrabutylammonium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000429414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, fluoride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetra-n-butylammonium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYLAMMONIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2618F0C37I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.